5-Hexadecylthiophene-2-carbodithioic acid
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Overview
Description
5-Hexadecylthiophene-2-carbodithioic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hexadecyl group attached to the thiophene ring, along with a carbodithioic acid functional group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-Hexadecylthiophene-2-carbodithioic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Hexadecylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioic acid group can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various alkyl or aryl thiophene derivatives.
Scientific Research Applications
5-Hexadecylthiophene-2-carbodithioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Hexadecylthiophene-2-carbodithioic acid involves its interaction with molecular targets through its functional groups. The carbodithioic acid group can chelate metal ions, making it effective in metal extraction and detoxification processes. The thiophene ring can participate in π-π interactions with other aromatic systems, contributing to its use in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbodithioic acid: Lacks the hexadecyl group, making it less hydrophobic and potentially less effective in certain applications.
Hexadecylthiophene: Lacks the carbodithioic acid group, reducing its ability to chelate metal ions.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbodithioic acid group, leading to different chemical reactivity and applications.
Uniqueness
5-Hexadecylthiophene-2-carbodithioic acid is unique due to the combination of its hydrophobic hexadecyl group and the chelating carbodithioic acid group. This dual functionality makes it versatile for applications in both organic electronics and metal extraction processes.
Properties
CAS No. |
921221-52-5 |
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Molecular Formula |
C21H36S3 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
5-hexadecylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C21H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20(24-19)21(22)23/h17-18H,2-16H2,1H3,(H,22,23) |
InChI Key |
FHKDTYYOHUOLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(S1)C(=S)S |
Origin of Product |
United States |
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